molecular formula C14H20N2O B2623141 3-phenyl-N-piperidin-4-ylpropanamide CAS No. 954575-19-0

3-phenyl-N-piperidin-4-ylpropanamide

Cat. No. B2623141
CAS RN: 954575-19-0
M. Wt: 232.327
InChI Key: SMVAIZXVZZXCNA-UHFFFAOYSA-N
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Description

3-phenyl-N-piperidin-4-ylpropanamide is a biochemical used for proteomics research . Its molecular formula is C14H20N2O and it has a molecular weight of 232.32 .


Molecular Structure Analysis

The molecular structure of 3-phenyl-N-piperidin-4-ylpropanamide consists of a piperidine ring attached to a phenyl group and a propanamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-phenyl-N-piperidin-4-ylpropanamide, such as its melting point, boiling point, and density, are not available in the search results .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 3-phenyl-N-(piperidin-4-yl)propanamide It is a major urinary metabolite of the opioid analgesic, fentanyl , suggesting that it may interact with opioid receptors in the body.

Pharmacokinetics

The ADME properties of 3-phenyl-N-(piperidin-4-yl)propanamide It is known to be a major urinary metabolite of fentanyl , suggesting it is excreted in the urine after metabolism

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-phenyl-N-(piperidin-4-yl)propanamide It is known to be a thermal degradant , suggesting that heat could potentially affect its stability.

Safety and Hazards

The safety data sheet (SDS) for 3-phenyl-N-piperidin-4-ylpropanamide should provide information on its hazards, handling, storage, and disposal. Unfortunately, the SDS was not available in the search results .

Future Directions

The future directions for the research and development of 3-phenyl-N-piperidin-4-ylpropanamide are not clear from the available information .

properties

IUPAC Name

3-phenyl-N-piperidin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVAIZXVZZXCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-(piperidin-4-yl)propanamide

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